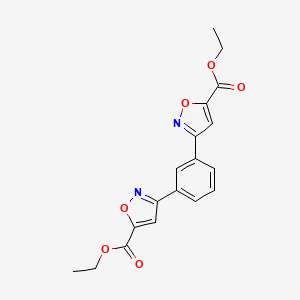
Diethyl 3,3'-(1,3-phenylene)di(1,2-oxazole-5-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two oxazole rings, each bearing a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Rings: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Attachment to the Phenylene Group: The oxazole rings are then attached to the phenylene group through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxyl groups to form the diethyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) can undergo various chemical reactions, including:
Oxidation: The oxazole rings can be oxidized under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Oxidized derivatives of the oxazole rings.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Halogenated or nitrated phenylene derivatives.
科学的研究の応用
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole rings and ester groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Diethyl 3,3’-(1,4-phenylene)dipropanoate: Similar in structure but with propanoate groups instead of oxazole rings.
Diethyl 2,5-diaminoterephthalate: Contains amine groups instead of oxazole rings.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Similar phenylene structure but different substituents.
Uniqueness
Diethyl 3,3’-(1,3-phenylene)di(1,2-oxazole-5-carboxylate) is unique due to the presence of oxazole rings, which impart distinct chemical and biological properties. The combination of the phenylene group with oxazole rings and ester groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
66421-25-8 |
|---|---|
分子式 |
C18H16N2O6 |
分子量 |
356.3 g/mol |
IUPAC名 |
ethyl 3-[3-(5-ethoxycarbonyl-1,2-oxazol-3-yl)phenyl]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C18H16N2O6/c1-3-23-17(21)15-9-13(19-25-15)11-6-5-7-12(8-11)14-10-16(26-20-14)18(22)24-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
VNGZNDBFSHDBRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC(=CC=C2)C3=NOC(=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)

![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)



![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
